3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a chemical compound that belongs to the class of organic compounds known as sulfonates. It is characterized by the presence of a p-toluenesulfonate group attached to a propylamine backbone, with additional N-methyl and N-boc (tert-butoxycarbonyl) groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine typically involves multiple steps. One common route starts with the preparation of the intermediate N-methyl-N-boc-propylamine. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Deprotection: The N-boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for deprotection.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while deprotection results in the formation of the free amine.
Scientific Research Applications
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine involves its reactivity as a sulfonate ester. The p-toluenesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The N-boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Propyl p-toluenesulfonate
Uniqueness
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is unique due to the presence of both the N-methyl and N-boc groups, which provide specific reactivity and protection to the molecule. This makes it a versatile intermediate in organic synthesis, allowing for selective modifications and the development of complex chemical structures.
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-11-17(5)15(18)22-16(2,3)4/h7-10H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNGDNONMRXMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676163 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-45-6, 200563-87-7 |
Source
|
Record name | 1,1-Dimethylethyl N-methyl-N-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98642-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.